molecular formula C20H18N4 B1587689 N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide CAS No. 83809-73-8

N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide

Cat. No. B1587689
CAS RN: 83809-73-8
M. Wt: 314.4 g/mol
InChI Key: KSUKLVGDPSNHPH-UHFFFAOYSA-N
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Description

“N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide” is a chemical compound with a molecular weight of 314.39 g/mol and a molecular formula of C20H18N4 . It is a versatile compound with immense potential in scientific research, including pharmaceuticals and materials science.


Molecular Structure Analysis

The molecular structure of “N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide” is represented by the SMILES notation: CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 . This indicates that the compound consists of three aromatic rings.

Scientific Research Applications

High Temperature Ethylene Polymerization

A study by Rhinehart et al. (2013) highlights the synthesis of sterically demanding Ni(II) α-diimine precatalysts utilizing 2,6-bis(diphenylmethyl)-4-methyl aniline. The catalyst demonstrated high activity in producing well-defined polyethylene at temperatures up to 100 °C, showcasing remarkable thermal stability suitable for industrial gas-phase polymerizations. This research opens avenues for the development of robust catalytic systems in polymer science, emphasizing the importance of structural manipulation for achieving desired thermal properties and polymerization activities (Rhinehart, L. Brown, & B. Long, 2013).

Catalytic Activity in Suzuki–Miyaura Couplings

The work of Ramírez‐Rave et al. (2014) on the synthesis and characterization of new Pd(II) non-symmetrical Pincer complexes derived from thioether functionalized iminophosphoranes contributes significantly to the field of catalysis. These complexes were proven to be efficient in Suzuki–Miyaura C–C cross-coupling reactions, offering a novel approach to catalysis that could enhance the efficiency and selectivity of these crucial chemical reactions (Ramírez‐Rave et al., 2014).

Insights into Catalytic Reduction Mechanisms

Sheng et al. (2016) provided fundamental insights into the catalytic hydrogenation of nitrobenzene to aniline over Pt catalysts. Through density functional theory, they elucidated the reaction mechanisms at atomic and molecular levels, finding that the double H-induced dissociation of N-O bond was the preferential path for nitro group activation. This study not only clarifies the pathway of nitrobenzene reduction but also highlights the impact of adsorption phenomena on kinetic barriers, offering theoretical support for the selective catalysis of large aromatic compounds (Sheng et al., 2016).

Novel Analgesic Agents

Research by Trukhanova et al. (2021) on the synthesis and characterization of novel (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-dione derivatives showcases the potential of chemical compounds in medical applications. The study indicates these compounds as potential analgesic agents, revealing the broad scope of N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide derivatives in therapeutic research (Trukhanova et al., 2021).

properties

IUPAC Name

N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUKLVGDPSNHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389157
Record name 3,5-Diphenyl-1-(o-tolyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenyl-1-(o-tolyl)formazan

CAS RN

83809-73-8
Record name 3,5-Diphenyl-1-(o-tolyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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